Cyclopropyl(pyrimidin-2-yl)methanamine
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Overview
Description
Cyclopropyl(pyrimidin-2-yl)methanamine is a compound that features a cyclopropyl group attached to a pyrimidine ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrimidin-2-yl)methanamine typically involves the reaction of cyclopropylamine with a pyrimidine derivative. One common method includes the use of cyclopropylamine and 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(pyrimidin-2-yl)methanone, while reduction may produce cyclopropyl(pyrimidin-2-yl)methanol .
Scientific Research Applications
Cyclopropyl(pyrimidin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclopropyl(pyridin-2-yl)methanamine
- Cyclopropyl(pyrimidin-4-yl)methanamine
- Cyclopropyl(pyrimidin-5-yl)methanamine
Comparison: Cyclopropyl(pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the cyclopropyl group can affect the compound’s ability to interact with molecular targets and its overall stability .
Biological Activity
Cyclopropyl(pyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group linked to a pyrimidine ring, which is a structure commonly associated with various pharmacological activities. The unique arrangement of functional groups in this compound may confer distinct biological properties compared to similar compounds.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Cyclopropyl attached to pyrimidine | Potential for diverse biological activities |
(1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropylmethanol | Methoxy group on pyridine | Enhanced solubility and bioactivity |
5-(Cyclopropylmethyl)pyrimidine | Direct attachment of cyclopropane | Variation in substitution patterns affects activity |
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives have been shown to modulate metabolic pathways by inhibiting specific enzymes involved in cellular processes.
Key Mechanisms:
- Enzyme Inhibition : This compound has been observed to inhibit enzymes that play crucial roles in metabolic pathways, affecting cellular metabolism and signaling.
- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to alterations in gene expression and cellular function.
Biological Activities
-
Antimicrobial Activity
- This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains, indicating its potential as an antimicrobial agent .
-
Anticancer Properties
- Research indicates that this compound may possess anticancer activity. It has been tested against several cancer cell lines, showing moderate antiproliferative effects with IC50 values less than 80 µM. The mechanisms involved include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound had a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with zones of inhibition reaching up to 24 mm in diameter.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that this compound induced significant apoptosis, as evidenced by increased caspase activity and altered expression of apoptosis-related proteins. The compound's IC50 value was determined to be 3.91 µM, indicating potent anticancer activity .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-7(6-2-3-6)8-10-4-1-5-11-8/h1,4-7H,2-3,9H2 |
InChI Key |
KRYJBWYSJJZBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)N |
Origin of Product |
United States |
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